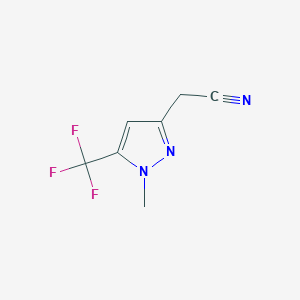

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of several crop-protection products, can be obtained in good yield via a simple one-step reaction .

Chemical Reactions Analysis

The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1-Methyl-5-(trifluoromethyl)-1H-imidazole, have been studied .

Aplicaciones Científicas De Investigación

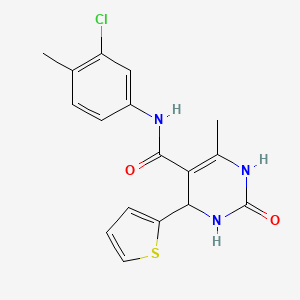

Synthesis and Structural Analysis

- Synthesis of Pyrazole Derivatives : 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile is utilized in synthesizing various pyrazole derivatives, particularly in the presence of catalysts like TBTU and bases like diisopropyl ethylamine in acetonitrile. These derivatives have potential applications in chemical intermediates (Prabakaran, Khan, & Jin, 2012).

- X-ray Crystal Structure and Optical Properties : Novel pyrazole derivatives synthesized from this compound have been analyzed for their optical properties, such as UV-vis absorption and fluorescence spectra, in different solvents (Jiang, Liu, Lv, & Zhao, 2012).

Coordination Chemistry and Metal Complexes

- Formation of Silver(I) Complexes : The compound is instrumental in the stabilization and formation of rare silver(I) complexes, demonstrating its utility in coordination chemistry (Dias & Kulkarni, 2016).

Novel Compounds and Reactions

- Synthesis of Pyrazole Scaffolds : The compound is used in the regioselective synthesis of pyrazole scaffolds with attachments to various moieties like benzothiazole and benzimidazole, indicating its versatility in organic synthesis (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

- Antioxidant Activity Studies : Derivatives of this compound have been evaluated for their antioxidant properties, offering potential in pharmaceutical research (El‐Mekabaty, 2015).

Pharmaceutical and Biological Research

- Potential Antimicrobial Agents : Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities, showing its relevance in the development of new antimicrobial agents (Holla et al., 2006).

Mecanismo De Acción

Target of Action

This compound is a key intermediate for important building blocks relevant to medicinal and agrochemistry

Mode of Action

It’s known that the functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Biochemical Pathways

The compound is known to be a key intermediate in the synthesis of various compounds relevant to medicinal and agrochemistry .

Result of Action

It’s known that the compound is a key intermediate in the synthesis of various compounds relevant to medicinal and agrochemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c1-13-6(7(8,9)10)4-5(12-13)2-3-11/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGCTBWKKFXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)